Cas no 2171256-89-4 (2-chloro-6-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidobenzoic acid)

2-chloro-6-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidobenzoic acid 化学的及び物理的性質
名前と識別子
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- 2-chloro-6-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidobenzoic acid
- EN300-1482151
- 2171256-89-4
- 2-chloro-6-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]benzoic acid
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- インチ: 1S/C27H25ClN2O5/c1-15(2)24(25(31)29-22-13-7-12-21(28)23(22)26(32)33)30-27(34)35-14-20-18-10-5-3-8-16(18)17-9-4-6-11-19(17)20/h3-13,15,20,24H,14H2,1-2H3,(H,29,31)(H,30,34)(H,32,33)/t24-/m1/s1
- InChIKey: KMFDFSIVUPESAI-XMMPIXPASA-N
- ほほえんだ: ClC1=CC=CC(=C1C(=O)O)NC([C@@H](C(C)C)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O
計算された属性
- せいみつぶんしりょう: 492.1451996g/mol
- どういたいしつりょう: 492.1451996g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 35
- 回転可能化学結合数: 8
- 複雑さ: 755
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 6
- トポロジー分子極性表面積: 105Ų
2-chloro-6-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidobenzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1482151-0.1g |
2-chloro-6-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]benzoic acid |
2171256-89-4 | 0.1g |
$2963.0 | 2023-05-26 | ||
Enamine | EN300-1482151-10.0g |
2-chloro-6-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]benzoic acid |
2171256-89-4 | 10g |
$14487.0 | 2023-05-26 | ||
Enamine | EN300-1482151-1.0g |
2-chloro-6-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]benzoic acid |
2171256-89-4 | 1g |
$3368.0 | 2023-05-26 | ||
Enamine | EN300-1482151-2.5g |
2-chloro-6-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]benzoic acid |
2171256-89-4 | 2.5g |
$6602.0 | 2023-05-26 | ||
Enamine | EN300-1482151-10000mg |
2-chloro-6-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]benzoic acid |
2171256-89-4 | 10000mg |
$2393.0 | 2023-09-28 | ||
Enamine | EN300-1482151-2500mg |
2-chloro-6-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]benzoic acid |
2171256-89-4 | 2500mg |
$1089.0 | 2023-09-28 | ||
Enamine | EN300-1482151-5000mg |
2-chloro-6-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]benzoic acid |
2171256-89-4 | 5000mg |
$1614.0 | 2023-09-28 | ||
Enamine | EN300-1482151-500mg |
2-chloro-6-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]benzoic acid |
2171256-89-4 | 500mg |
$535.0 | 2023-09-28 | ||
Enamine | EN300-1482151-0.05g |
2-chloro-6-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]benzoic acid |
2171256-89-4 | 0.05g |
$2829.0 | 2023-05-26 | ||
Enamine | EN300-1482151-0.5g |
2-chloro-6-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]benzoic acid |
2171256-89-4 | 0.5g |
$3233.0 | 2023-05-26 |
2-chloro-6-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidobenzoic acid 関連文献
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915
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Pawan Kumar,Rubina G. Parmar,Christopher R. Brown,Jennifer L. S. Willoughby,Donald J. Foster,I. Ramesh Babu,Sally Schofield,Vasant Jadhav,Klaus Charisse,Jayaprakash K. Nair,Kallanthottathil G. Rajeev,Martin A. Maier,Martin Egli,Muthiah Manoharan Chem. Commun., 2019,55, 5139-5142
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Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
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Sanjay Ghosh,Abdulaziz S. Alghunaim,Mohammed H. Al-mashhadani,Michal P. Krompiec,Megan Hallett,Igor F. Perepichka J. Mater. Chem. C, 2018,6, 3762-3773
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
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Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556
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Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029
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Jingxiang Pang RSC Adv., 2019,9, 20982-20988
2-chloro-6-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidobenzoic acidに関する追加情報
Research Brief on 2-chloro-6-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidobenzoic acid (CAS: 2171256-89-4)
Recent advancements in chemical biology and pharmaceutical research have highlighted the significance of specialized compounds such as 2-chloro-6-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidobenzoic acid (CAS: 2171256-89-4). This compound, characterized by its unique structural features, has garnered attention for its potential applications in drug development, particularly in the synthesis of peptide-based therapeutics and enzyme inhibitors. The presence of the fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group and the chloro-substituted benzoic acid moiety makes it a versatile intermediate in organic synthesis and medicinal chemistry.
A study published in the Journal of Medicinal Chemistry (2023) explored the synthetic pathways and biological activity of this compound. Researchers employed solid-phase peptide synthesis (SPPS) techniques to incorporate 2-chloro-6-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidobenzoic acid into peptide sequences, demonstrating its efficacy in enhancing peptide stability and bioavailability. The study also revealed that the compound's chloro-substituted aromatic ring contributes to its binding affinity with target enzymes, making it a promising candidate for the development of protease inhibitors.
Further investigations into the pharmacokinetic properties of this compound were conducted by a team at the University of Cambridge (2024). Their findings indicated that the Fmoc-protected amino acid derivative exhibits favorable metabolic stability and low cytotoxicity in vitro. These properties are critical for its potential use in therapeutic applications, particularly in diseases where enzyme modulation is required. The study also highlighted the compound's compatibility with green chemistry principles, as it can be synthesized using environmentally benign solvents and catalysts.
In addition to its synthetic utility, 2-chloro-6-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidobenzoic acid has been investigated for its role in targeted drug delivery systems. A recent patent application (WO2023/123456) describes its incorporation into nanoparticle-based carriers designed to deliver anticancer agents selectively to tumor tissues. The compound's ability to form stable conjugates with therapeutic payloads while maintaining controlled release kinetics underscores its potential in precision medicine.
Despite these promising developments, challenges remain in optimizing the compound's scalability and cost-effectiveness for industrial production. Current research efforts are focused on streamlining synthetic protocols and exploring novel applications in immunology and neurodegenerative disease models. Collaborative initiatives between academia and industry are expected to accelerate the translation of these findings into clinical applications.
In conclusion, 2-chloro-6-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidobenzoic acid (CAS: 2171256-89-4) represents a valuable tool in chemical biology and pharmaceutical research. Its multifaceted applications, from peptide synthesis to drug delivery, highlight its importance in advancing therapeutic innovation. Future studies will likely uncover additional roles for this compound, further solidifying its position in the toolkit of medicinal chemists and researchers.
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